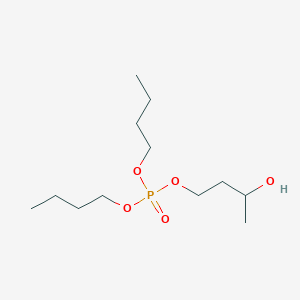

Dibutyl 3-hydroxybutyl phosphate

描述

二丁基-3-羟基丁基磷酸酯是一种有机磷化合物,由磷酸三丁酯代谢产生。它以其在各种生物化学和工业过程中的作用而闻名。 该化合物的分子式为C12H27O5P,分子量为282.3 g/mol .

准备方法

合成路线和反应条件: 二丁基-3-羟基丁基磷酸酯可以通过磷酸三丁酯的代谢合成。 该过程涉及在NADPH存在下用金鱼肝微粒体孵育磷酸三丁酯,从而形成二丁基-3-羟基丁基磷酸酯和磷酸二丁酯 .

工业生产方法: 二丁基-3-羟基丁基磷酸酯的工业生产通常涉及磷酸三丁酯的辐射分解。 这种方法已被证明可以有效地生产该化合物 .

化学反应分析

反应类型: 二丁基-3-羟基丁基磷酸酯会发生各种化学反应,包括氧化反应、还原反应和取代反应。

常用试剂和条件:

氧化: 该化合物可以用强氧化剂(如高锰酸钾或三氧化铬)氧化。

还原: 还原可以使用还原剂(如氢化铝锂)来实现。

取代: 取代反应通常涉及亲核试剂,如氢氧根离子或胺。

主要生成物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生磷酸衍生物,而还原可能会产生更简单的有机磷化合物。

科学研究应用

Chemical Properties and Structure

DBHBP has the molecular formula and a molecular weight of 282.3 g/mol. It is characterized by its high purity, typically exceeding 95% in research settings. The compound exists primarily in solution form, often in methanol, and exhibits biological activity related to its role as a metabolite of TBP.

Biochemical Research Applications

DBHBP is utilized in various biochemical research contexts, including:

- Metabolic Studies : As a metabolite of TBP, DBHBP plays a role in studies examining phosphoric acid metabolism and enzyme interactions. Its effects on cellular processes are under investigation, particularly concerning phospholipid membrane interactions .

- Reference Compound : DBHBP is employed as a reference compound in biochemical assays, helping to elucidate the metabolic pathways involving organophosphates.

- Interaction Studies : Research focuses on DBHBP's interactions with enzymes and cellular components, providing insights into its biological activities and potential therapeutic applications.

Toxicological Evaluations

Toxicological assessments have highlighted several important findings regarding DBHBP:

- Metabolism and Excretion : Studies indicate that DBHBP is formed during the metabolism of TBP, with significant urinary metabolites identified. For instance, dibutyl phosphate is a major urinary metabolite following TBP exposure .

- Acute Toxicity : DBHBP is classified as having acute toxicity (Category 4), with median lethal doses (LD50) ranging from 1164 to 3350 mg/kg in rats. This classification underscores the need for careful handling and usage in research settings .

- Chronic Exposure Effects : Long-term studies on TBP have shown dose-dependent changes in urinary bladder epithelium and other histopathological findings. These studies provide context for understanding the potential impacts of DBHBP as a metabolite of TBP .

Environmental Applications

DBHBP's role extends into environmental science, particularly concerning:

- Biodegradation Studies : Research has been conducted on the degradation of organophosphate flame retardants by white-rot fungi, where DBHBP was identified as one of the metabolites. This highlights its potential significance in bioremediation efforts .

- Ecotoxicology : The environmental fate of TBP and its metabolites, including DBHBP, is crucial for assessing ecological risks associated with their industrial use. Understanding their degradation pathways can inform safety regulations and environmental protection measures .

作用机制

二丁基-3-羟基丁基磷酸酯的作用机制涉及它与各种分子靶标和途径的相互作用。已知它会影响有机磷化合物的代谢,并可以影响生物系统中的酶活性。 该化合物的效应是通过它与特定酶和受体的相互作用而介导的,从而导致细胞过程发生变化 .

类似化合物:

磷酸三丁酯: 二丁基-3-羟基丁基磷酸酯的前体,用于类似的工业应用。

磷酸二丁酯: 磷酸三丁酯的另一种代谢物,具有类似的性质。

磷酸酯: 一类更广泛的化合物,具有类似的化学结构和反应性。

独特性: 二丁基-3-羟基丁基磷酸酯因其特定的代谢来源及其独特的化学性质而具有独特性。 它能够发生各种化学反应,并在不同领域具有广泛的应用,使其成为研究和工业应用中宝贵的化合物 .

相似化合物的比较

Tributyl Phosphate: The precursor to Dibutyl-3-Hydroxybutyl Phosphate, used in similar industrial applications.

Dibutyl Phosphate: Another metabolite of tributyl phosphate with comparable properties.

Phosphoric Acid Esters: A broader class of compounds with similar chemical structures and reactivity.

Uniqueness: Dibutyl-3-Hydroxybutyl Phosphate is unique due to its specific metabolic origin and its distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

生物活性

Dibutyl 3-hydroxybutyl phosphate (DBHP) is an organophosphate compound with diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its structure, which includes a phosphate group linked to two butyl chains and a hydroxyl group. Its chemical formula is , and it is classified under organophosphates. The compound has been studied for its potential applications in various fields, including agriculture and medicine.

Antimicrobial Properties

DBHP has demonstrated antimicrobial activity against a range of pathogens. A study highlighted that DBHP derived from Streptomyces sp. exhibited significant inhibitory effects against human GSK-3β (glycogen synthase kinase 3 beta) and Plasmodium falciparum, the malaria parasite. The compound's mode of action involves molecular docking studies showing a higher binding affinity to the substrate-binding site of GSK-3β, suggesting a potential therapeutic role in malaria treatment .

Enzyme Inhibition

The enzyme inhibition studies revealed that DBHP acts as a mixed inhibitor of GSK-3β with an IC50 value of 2.0 µM. This indicates that DBHP can effectively inhibit the enzyme's activity, which is crucial in various cellular processes, including glycogen metabolism and cell signaling pathways. The mixed inhibition was characterized by changes in both and values during enzymatic assays, confirming its potential as a therapeutic agent .

Toxicity Studies

Toxicological evaluations have shown that DBHP has low acute toxicity levels in aquatic organisms, with no observed effects on fish, Daphnia, and algae at concentrations above 0.37 mg/L . Long-term exposure studies indicated that while high doses can lead to liver and urinary bladder changes in rodents, the compound does not exhibit genotoxic properties. This suggests that the observed effects are likely due to cytotoxicity rather than direct genetic damage .

Study on Hepatotoxicity

In a two-generation reproductive toxicity study involving Sprague-Dawley rats, DBHP was administered at varying concentrations (200 to 3,000 ppm). Results indicated no significant reproductive organ histopathology or effects on pre- or post-natal mortality at any dose level. However, higher concentrations resulted in increased liver weights and other mild changes in blood chemistry parameters .

Neurotoxicity Assessment

Neurotoxic potential was assessed through various studies; however, results were inconsistent. While some studies indicated cholinesterase inhibition at high doses, others found no neurological or behavioral changes associated with DBHP exposure . This discrepancy highlights the need for further investigation into the neurotoxic effects of DBHP.

Summary of Biological Activity Findings

| Activity | Details |

|---|---|

| Antimicrobial | Inhibitory activity against Plasmodium falciparum and human GSK-3β |

| Enzyme Inhibition | Mixed inhibition of GSK-3β with IC50 = 2.0 µM |

| Aquatic Toxicity | NOEC for aquatic organisms at 0.37 mg/L |

| Hepatotoxicity | Increased liver weight observed; no significant histopathological changes |

| Neurotoxicity | Inconsistent results; some studies report cholinesterase inhibition |

属性

IUPAC Name |

dibutyl 3-hydroxybutyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBNHONKIDIOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008696 | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-69-3 | |

| Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Dibutyl 3-hydroxybutyl phosphate formed in fish?

A1: this compound (DBHP) is a metabolite of Tributylphosphate (TBP), a commonly used alkyl organophosphate ester. Research has shown that fish, such as Carassius carassius (goldfish) and Oryzias latipes (killifish), can metabolize TBP into DBHP. This biotransformation process primarily occurs in the liver microsomes and is catalyzed by specific enzymes, mainly cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A. [, ]

Q2: What is the significance of studying this compound formation?

A2: While DBHP itself might not be acutely toxic, understanding its formation and the metabolic pathways involved is crucial for several reasons.

- Biomarker of Exposure: The presence of DBHP in fish tissues can serve as a biomarker for Tributylphosphate exposure. [] This is important for monitoring environmental contamination and assessing potential risks to aquatic organisms.

- Species Differences: Researching metabolic pathways in different species helps us understand how various organisms process environmental contaminants and highlights potential differences in susceptibility. [] This knowledge is vital for developing effective conservation and risk management strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。